molecular formula C6H6N6 B13682482 5-Amino-3-(3-pyridazinyl)-1H-1,2,4-triazole

5-Amino-3-(3-pyridazinyl)-1H-1,2,4-triazole

Cat. No.: B13682482
M. Wt: 162.15 g/mol
InChI Key: BVNMTFNZRLKQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(3-pyridazinyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both pyridazine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-pyridazinyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

5-Amino-3-(3-pyridazinyl)-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-pyridazinyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its analgesic and anti-inflammatory effects. The compound’s ability to cross cellular membranes and interact with intracellular targets is attributed to its mesoionic nature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(3-pyridazinyl)-1H-1,2,4-triazole is unique due to its specific combination of pyridazine and triazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H6N6

Molecular Weight

162.15 g/mol

IUPAC Name

5-pyridazin-3-yl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H6N6/c7-6-9-5(11-12-6)4-2-1-3-8-10-4/h1-3H,(H3,7,9,11,12)

InChI Key

BVNMTFNZRLKQRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)C2=NC(=NN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.